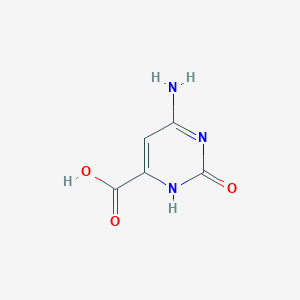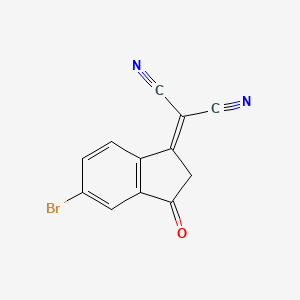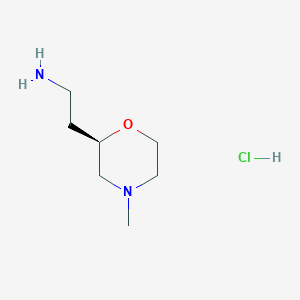
(R)-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Amination: The ethylamine side chain can be introduced through reductive amination of the corresponding aldehyde or ketone.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the morpholine ring or the ethylamine side chain.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring or the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: Employed in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it might act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the ethylamine side chain.
N-Methylmorpholine: Similar but lacks the ethylamine side chain.
2-(Morpholin-4-yl)ethan-1-amine: Similar but without the methyl group on the morpholine ring.
Uniqueness
®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride is unique due to the presence of both the methyl group on the morpholine ring and the ethylamine side chain, which can confer specific biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C7H17ClN2O |
|---|---|
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
2-[(2R)-4-methylmorpholin-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-9-4-5-10-7(6-9)2-3-8;/h7H,2-6,8H2,1H3;1H/t7-;/m1./s1 |
Clé InChI |
GLJVDQOBZBVZFX-OGFXRTJISA-N |
SMILES isomérique |
CN1CCO[C@@H](C1)CCN.Cl |
SMILES canonique |
CN1CCOC(C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218408.png)
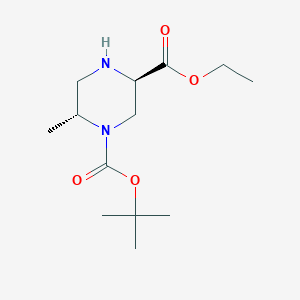
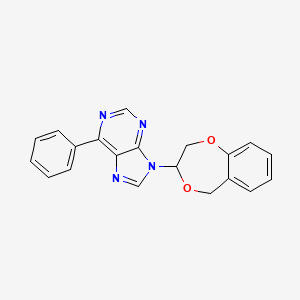
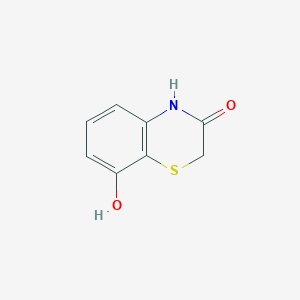
![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)

![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
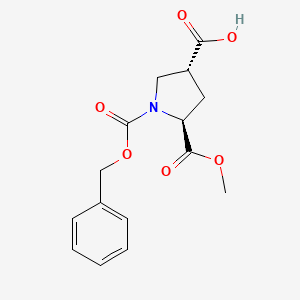
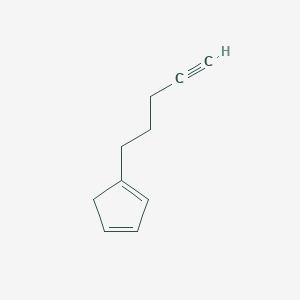
![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)


